1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide
Description
1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide is a quaternary ammonium salt featuring a pyridinium core linked to a 2-(2-furyl)-2-oxoethyl substituent. The iodide counterion enhances its solubility in polar solvents, making it suitable for applications in organic synthesis and materials science. Its structure combines the aromatic pyridinium ring, known for electron-withdrawing properties, with a furan-derived oxoethyl group, which introduces steric and electronic complexity. This compound is typically synthesized via alkylation of pyridine with 2-(2-furyl)-2-oxoethyl iodide, followed by purification via recrystallization.
Properties
IUPAC Name |
1-(furan-2-yl)-2-pyridin-1-ium-1-ylethanone;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10NO2.HI/c13-10(11-5-4-8-14-11)9-12-6-2-1-3-7-12;/h1-8H,9H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFPJPCVWKFUQOJ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)CC(=O)C2=CC=CO2.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377523 | |
| Record name | 1-[2-(2-furyl)-2-oxoethyl]pyridinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53676-94-1 | |
| Record name | 1-[2-(2-furyl)-2-oxoethyl]pyridinium iodide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of the 2-(2-Furyl)-2-oxoethyl Electrophile
- The 2-(2-furyl)-2-oxoethyl moiety can be introduced via the reaction of 2-furfural or its derivatives with α-haloketones or α-haloesters, which provide the keto functionality adjacent to the furan ring.
- Alternatively, α-bromoketones bearing the 2-furyl group can be synthesized by halogenation of the corresponding ketones under controlled conditions.
Quaternization Reaction
- Pyridine is reacted with the prepared α-haloketone (e.g., 2-(2-furyl)-2-oxoethyl bromide or iodide) in an aprotic solvent such as ethanol or acetonitrile.
- The reaction is typically carried out at room temperature or with mild heating to facilitate nucleophilic substitution.
- The iodide salt is often obtained directly if the halide used is iodide; otherwise, halide exchange can be performed to obtain the iodide salt.
Detailed Preparation Methods from Literature
While direct literature specifically on this compound is limited, analogous pyridinium salts and related compounds provide insight into effective preparation methods.
Method Using α-Haloketones and Pyridine
| Step | Reagents & Conditions | Description | Yield & Notes |
|---|---|---|---|
| 1 | Synthesis of α-bromo-2-(2-furyl)acetophenone | Bromination of 2-(2-furyl)acetophenone with bromine or N-bromosuccinimide (NBS) in a solvent like chloroform | High yield, controlled temperature to avoid overbromination |
| 2 | Quaternization | Reaction of α-bromo-2-(2-furyl)acetophenone with pyridine in ethanol at reflux for 2-4 hours | Formation of pyridinium salt; isolated by filtration or crystallization |
| 3 | Halide exchange (if needed) | Treatment with potassium iodide in acetone to exchange bromide for iodide | Purification by recrystallization |
One-Pot Synthesis via Multicomponent Reactions
- Multicomponent reactions involving pyridine, 2-furfural, and α-haloketones under acidic or basic catalysis have been reported for related compounds.
- These methods can improve efficiency by combining steps and reducing purification stages.
- Use of drying agents like MgSO4 and solvents such as dichloromethane or ethanol optimize yields and reaction times.
Analytical and Purification Techniques
- The product is typically purified by recrystallization from ethanol/acetone mixtures.
- Characterization includes ^1H and ^13C NMR spectroscopy, confirming the presence of the pyridinium ring and the keto-furyl side chain.
- Mass spectrometry (ESI-MS) confirms molecular weight and purity.
- Elemental analysis verifies the composition consistent with the iodide salt.
Research Findings and Optimization
- Studies on related pyridinium salts indicate that reaction temperature, solvent choice, and halide source significantly affect yield and purity.
- Use of iodide as the halide source often improves crystallinity and stability of the final salt.
- Microwave-assisted solvent-free methods have been explored for related furyl compounds, offering greener and faster synthesis routes, though specific application to this compound requires further validation.
Summary Table of Preparation Parameters
| Parameter | Typical Conditions | Effect on Synthesis |
|---|---|---|
| Electrophile | α-bromo or α-iodo-2-(2-furyl)ketone | Determines reactivity and salt formed |
| Pyridine | Equimolar or slight excess | Ensures complete quaternization |
| Solvent | Ethanol, acetonitrile, or dichloromethane | Influences solubility and reaction rate |
| Temperature | Room temp to reflux (25–80 °C) | Higher temp increases rate but may cause side reactions |
| Reaction time | 2–6 hours | Sufficient for complete conversion |
| Purification | Recrystallization from EtOH/acetone | Yields pure crystalline product |
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyridinium ion can be reduced to form pyridine derivatives.
Substitution: The oxoethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Pyridine derivatives.
Substitution: Various substituted pyridinium compounds.
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide serves as a versatile reagent in organic synthesis. It is utilized in the preparation of complex organic molecules, including heterocycles and substituted pyridines. Its ability to participate in dipolar cycloadditions and ylide-type reactions makes it valuable for constructing intricate molecular architectures.
Table 1: Key Reactions Involving this compound
| Reaction Type | Description | Reference |
|---|---|---|
| Dipolar Cycloaddition | Formation of five-membered rings | |
| Ylide-Type Reactions | Synthesis of phosphonium ylides | |
| Heterocycle Formation | Construction of fused heterocycles |
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that compounds related to this compound exhibit significant antimicrobial properties. They have been tested against various strains of bacteria, showing promising results particularly against Gram-positive bacteria.
Case Study: Antibacterial Efficacy
In a study examining the antibacterial activity of several pyridinium derivatives, it was found that modifications to the alkyl chain significantly influenced the compound's efficacy. The minimal inhibitory concentration (MIC) values ranged from 1-2 µg/mL for Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, indicating strong antibacterial potential .
Material Science
Applications in Perovskite Solar Cells
this compound has potential applications in the field of optoelectronics, particularly as a precursor in the fabrication of perovskite solar cells. Its role in enhancing surface defect passivation contributes to improved efficiency and stability of solar cells.
Table 2: Performance Metrics of Perovskite Solar Cells with Pyridinium Iodide
Mechanism of Action
The mechanism of action of 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Bind to active sites: Inhibit or activate enzymes by binding to their active sites.
Interact with receptors: Modulate receptor activity by binding to specific receptor sites.
Pathways involved: Various biochemical pathways, including oxidative stress and signal transduction pathways.
Comparison with Similar Compounds
1-[2-(3-Bromo-2-thienyl)-2-oxoethyl]pyridinium iodide
- Structural Difference : Replaces the furyl group with a 3-bromo-2-thienyl moiety.
- Impact : The thiophene ring (compared to furan) increases electron density due to sulfur’s larger atomic radius, altering reactivity in cycloaddition reactions. Bromine introduces steric hindrance and enhances halogen bonding, making this compound more reactive toward nucleophiles .
1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridinium iodide
- Structural Difference : Substitutes the furyl group with a 4-nitrophenyl group.
- Impact : The nitro group strongly withdraws electrons, increasing the electrophilicity of the pyridinium ring. This enhances reactivity in Michael addition reactions but reduces solubility in aqueous media compared to the furyl analogue .
3-Ethyl-1-[2-(3-indolyl)-2-oxoethyl]pyridinium iodide
- Structural Difference : Incorporates an indole ring instead of furan.
- Impact : The indole group introduces hydrogen-bonding capability and planar aromaticity, favoring interactions with biological targets. This compound is prioritized in medicinal chemistry for kinase inhibition studies .
Counterion Effects
1-(2-Oxo-2-phenylethyl)pyridinium chloride
- Difference : Chloride counterion instead of iodide.
- Impact : Chloride reduces molecular weight (MW = 277.7 vs. 369.1 for the iodide) and increases water solubility. However, iodide’s polarizability enhances stability in radical reactions and catalytic applications .
2-(beta,beta-Diethoxycarbonylphenethyl)pyridinium bromide
- Difference : Bromide counterion and diethoxycarbonylphenethyl substituent.
- Impact : Bromide offers intermediate solubility between chloride and iodide. The diethoxycarbonyl group shifts reactivity toward esterification pathways, unlike the furyl-oxoethyl group’s preference for cycloadditions .
Heterocyclic Ring Modifications
1-Methyl-2-(2-methylthio)vinylquinolinium iodide
- Difference: Quinolinium core replaces pyridinium.
- Impact: The extended aromatic system in quinolinium increases lipophilicity and UV absorbance, making it suitable for fluorescence-based applications. However, it reduces electrophilicity compared to pyridinium derivatives .
2-Fluoro-1-methylpyridinium iodide
- Difference : Fluorine atom at the 2-position of the pyridinium ring.
- Impact : Fluorine’s electronegativity enhances the ring’s electron deficiency, accelerating SN2 reactions. This compound is used in peptide synthesis, whereas the furyl-oxoethyl derivative is more suited for heterocyclic coupling .
Data Tables
Table 1: Comparative Properties of Selected Analogues
| Compound Name | Molecular Weight | Counterion | Key Functional Group | Solubility (H₂O) | Applications |
|---|---|---|---|---|---|
| 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide | 369.1 | I⁻ | Furyl-oxoethyl | Moderate | Organic synthesis, Catalysis |
| 1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridinium iodide | 370.15 | I⁻ | Nitrophenyl | Low | Electrophilic reactions |
| 1-(2-Oxo-2-phenylethyl)pyridinium chloride | 277.7 | Cl⁻ | Phenyl-oxoethyl | High | Biological studies |
| 2-Fluoro-1-methylpyridinium iodide | 253.03 | I⁻ | Fluoro-methyl | Moderate | Peptide coupling |
Table 2: Reactivity Trends
| Compound | Reactivity in Cycloaddition | Preference for Nucleophilic Attack |
|---|---|---|
| This compound | High (furan’s diene character) | Moderate (steric hindrance from furyl) |
| 1-[2-(3-Bromo-2-thienyl)-2-oxoethyl]pyridinium iodide | Moderate (thiophene less reactive) | High (bromine enhances electrophilicity) |
| 1-[2-(4-Nitrophenyl)-2-oxoethyl]pyridinium iodide | Low | Very high (nitro group activation) |
Biological Activity
1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
The compound features a pyridinium ion and a furan ring , which contribute to its distinct chemical reactivity and biological properties. The presence of the furan ring allows for various chemical transformations, while the pyridinium moiety enhances its interaction with biological targets.
This compound exhibits biological activity through several mechanisms:
- Enzyme Interaction : It can bind to active sites of enzymes, potentially inhibiting or activating their functions.
- Receptor Modulation : The compound may interact with specific receptors, influencing various signaling pathways.
- Oxidative Stress Pathways : It is involved in pathways related to oxidative stress, which can affect cellular health and function.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown promise in inhibiting the growth of various cancer cell lines.
These values indicate a significant inhibitory effect on cell proliferation, suggesting its potential as a lead compound in cancer therapy.
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against certain bacterial strains, although further research is needed to quantify this effect.
Case Studies and Research Findings
- Antiproliferative Studies : A study evaluated the antiproliferative effects of various derivatives of furan compounds, including this compound. The results indicated that modifications to the furan ring can enhance biological activity, with some derivatives showing IC50 values lower than standard chemotherapeutics .
- Synthetic Applications : Research has demonstrated that the compound can act as a precursor in the synthesis of more complex molecules with enhanced biological activities. Its unique structure allows for diverse synthetic pathways that can lead to novel therapeutic agents.
- Comparative Analysis : When compared to similar compounds such as 2-furyl methyl ketone and pyridinium iodide, this compound displayed superior reactivity and biological activity due to its dual functional groups .
Q & A
Q. Q1. What are the standard synthetic routes for 1-[2-(2-Furyl)-2-oxoethyl]pyridinium iodide, and how can purity be optimized?
A1. Synthesis typically involves quaternization of pyridine derivatives with 2-(2-furyl)-2-oxoethyl iodide. Key steps include:
- Nucleophilic substitution : Reacting pyridine with 2-(2-furyl)-2-oxoethyl iodide under reflux in a polar aprotic solvent (e.g., acetonitrile) .
- Purification : Crystallization from ethanol/water mixtures improves purity (>95% by HPLC). Impurities often arise from incomplete alkylation or iodide counterion exchange, which can be minimized via controlled stoichiometry and inert atmosphere .
Q. Q2. Which spectroscopic and crystallographic methods are critical for confirming the compound’s structure?
A2.
- NMR : and NMR identify proton environments (e.g., pyridinium protons at δ 8.5–9.5 ppm) and furyl carbonyl signals (δ 170–180 ppm) .
- X-ray crystallography : Resolves steric effects of the furyl-oxoethyl substituent and confirms iodide counterion placement .
- IR spectroscopy : Detects carbonyl stretching (~1680 cm) and pyridinium C–N vibrations (~1600 cm) .
Physicochemical Properties
Q. Q3. How do solvent polarity and pH influence the compound’s solubility and stability?
A3.
- Solubility : Highly soluble in polar solvents (DMSO, methanol) due to ionic pyridinium and polar carbonyl groups. Insoluble in nonpolar solvents (hexane) .
- Stability : Degrades under basic conditions (pH >9) via pyridinium ring opening. Stability in acidic conditions (pH 2–6) confirmed by UV-Vis monitoring (λ = 260 nm) over 72 hours .
Advanced Reactivity and Mechanistic Studies
Q. Q4. What reaction pathways dominate when this compound interacts with nucleophiles (e.g., amines, thiols)?
A4.
- Nucleophilic attack : The pyridinium α-carbon is electrophilic. Amines undergo Michael addition, forming 1,4-adducts, while thiols yield thioether derivatives. Reaction rates depend on nucleophile strength (e.g., primary amines > thiophenol) .
- Mechanistic analysis : Use NMR kinetics (e.g., disappearance of pyridinium proton signals) and DFT calculations to map transition states .
Q. Q5. How can researchers resolve contradictions in reported reaction yields for its derivatives?
A5. Yield discrepancies often stem from:
- Reagent ratios : Excess nucleophile (≥2 eq.) improves conversion but may cause side reactions (e.g., over-alkylation).
- Solvent effects : Polar aprotic solvents (DMF) favor SN2 pathways, while protic solvents (ethanol) slow reactivity .
- Validation : Reproduce conditions with in situ monitoring (e.g., LC-MS) to identify intermediates .
Applications in Materials Science
Q. Q6. What strategies enhance this compound’s utility in coordination chemistry or optoelectronic materials?
A6.
- Coordination complexes : The pyridinium moiety binds transition metals (e.g., Ru, Pt) for catalytic or luminescent applications. Test via cyclic voltammetry (redox activity) and photoluminescence spectroscopy .
- Surface modification : Functionalize electrodes via pyridinium’s ionic interaction with charged surfaces. Characterize using AFM and XPS .
Biological and Pharmacological Relevance
Q. Q7. How can researchers evaluate its potential in drug design, given structural analogs’ bioactivity?
A7.
- Target prediction : Use molecular docking (e.g., AutoDock Vina) to assess binding to enzymes like kinase or acetylcholinesterase, leveraging furyl’s π-π stacking potential .
- In vitro assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (COX-2 inhibition) in cell lines (e.g., HEK293) .
Analytical and Computational Challenges
Q. Q8. What advanced techniques address challenges in quantifying trace impurities or degradation products?
A8.
Q. Q9. How are thermodynamic properties (e.g., Gibbs free energy of formation) calculated for this compound?
A9.
- Computational methods : Employ Gaussian 16 with B3LYP/6-311+G(d,p) basis set. Compare with experimental DSC data for enthalpy of fusion .
Methodological Innovations
Q. Q10. What novel derivatives can be designed using this compound, and how are their syntheses optimized?
A10.
- Derivative design : Replace the furyl group with thienyl or indole moieties for enhanced electronic properties. Use retrosynthetic analysis (e.g., Synthia) .
- Optimization : Apply DoE (Design of Experiments) to vary reaction temperature (60–100°C), catalyst loading (0.1–5 mol%), and solvent (DMF vs. THF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
